molecular formula C15H20BrNO4 B2799702 Boc-4-bromo-D-phenylalanine methyl ester CAS No. 1213855-60-7

Boc-4-bromo-D-phenylalanine methyl ester

Cat. No.: B2799702
CAS No.: 1213855-60-7
M. Wt: 358.232
InChI Key: FDFQRJWLHKSHPZ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-bromo-D-phenylalanine methyl ester typically involves the protection of the amino group of 4-bromo-D-phenylalanine with a tert-butoxycarbonyl (Boc) group. This is followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of bases such as triethylamine and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Boc-4-bromo-D-phenylalanine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Boc-4-bromo-D-phenylalanine methyl ester is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used as a building block in peptide synthesis and other organic synthesis applications.

    Biology: It serves as a precursor for the synthesis of biologically active peptides and proteins.

    Medicine: It is used in the development of pharmaceuticals and as a tool in drug discovery.

    Industry: It is employed in the production of fine chemicals and specialty compounds

Mechanism of Action

The mechanism of action of Boc-4-bromo-D-phenylalanine methyl ester involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

  • Boc-4-chloro-D-phenylalanine methyl ester
  • Boc-4-fluoro-D-phenylalanine methyl ester
  • Boc-4-iodo-D-phenylalanine methyl ester

Comparison: Boc-4-bromo-D-phenylalanine methyl ester is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s reactivity and physical properties, making it distinct from its chloro, fluoro, and iodo counterparts .

Properties

IUPAC Name

methyl (2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFQRJWLHKSHPZ-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.